molecular formula C13H18ClNO3 B1487733 Methyl 4-(3-piperidinyloxy)benzoate hydrochloride CAS No. 1220019-94-2

Methyl 4-(3-piperidinyloxy)benzoate hydrochloride

Cat. No. B1487733
M. Wt: 271.74 g/mol
InChI Key: BQAPMQILQMVJTE-UHFFFAOYSA-N
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Description

“Methyl 4-(3-piperidinyloxy)benzoate hydrochloride” is a chemical compound with the CAS Number: 455323-66-7 . It has a molecular weight of 271.74 and its IUPAC name is methyl 4- (4-piperidinyloxy)benzoate hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17NO3.ClH/c1-16-13(15)10-2-4-11(5-3-10)17-12-6-8-14-9-7-12;/h2-5,12,14H,6-9H2,1H3;1H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment, at a temperature between 2-8°C .

Scientific Research Applications

Pharmacological Research on Related Compounds

  • 5-HT1A Receptor Occupancy and Potential Applications : A study on the 5-HT(1A) receptor, implicated in anxiety and depression, examined the occupancy by a novel antagonist, showing potential applications in treating these conditions. High occupancy at doses producing minimal acute side effects was achieved, suggesting a therapeutic potential for compounds targeting the 5-HT(1A) receptor in mood disorders (Rabiner et al., 2002).

  • Metabolism and Pharmacokinetics in Insomnia Treatment : The disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, were studied in humans. This research is crucial for developing treatments for insomnia, showing how understanding the metabolism of such compounds can guide the development of effective therapeutic agents (Renzulli et al., 2011).

  • D-Amino Acid Oxidase Inhibitor for Schizophrenia Treatment : Sodium benzoate, a D-amino acid oxidase inhibitor, was studied for its efficacy in schizophrenia treatment, showing significant improvement in symptom domains. This highlights the role of metabolic inhibitors in enhancing neurotransmission and potentially treating mental disorders (Lane et al., 2013).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 4-piperidin-3-yloxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-16-13(15)10-4-6-11(7-5-10)17-12-3-2-8-14-9-12;/h4-7,12,14H,2-3,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAPMQILQMVJTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3-piperidinyloxy)benzoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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